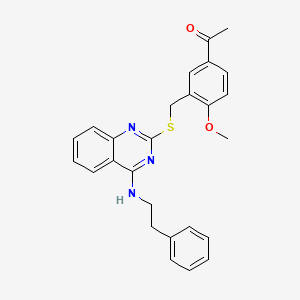

![molecular formula C17H24FN3O4 B2994191 tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233958-42-3](/img/structure/B2994191.png)

tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

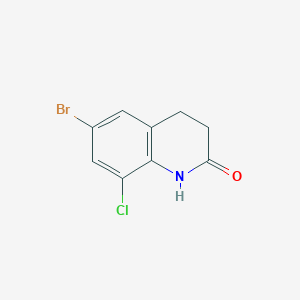

“tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24FN3O4 . It has a molecular weight of 353.39 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” is represented by the InChI code: 1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” include a molecular weight of 353.39 and a molecular formula of C17H24FN3O4 . The compound is stored at refrigerated temperatures .Scientific Research Applications

Antibacterial and Antifungal Agent

This compound has been studied for its potential use as an antibacterial and antifungal agent. It has shown moderate activity against several microorganisms, including both Gram-positive and Gram-negative bacteria . The presence of the piperazine ring contributes to its biological activity, as it allows for conformational flexibility and favorable interactions with macromolecules.

Building Block for Organic Synthesis

The tert-butyl piperidine derivative serves as a useful intermediate in the synthesis of various novel organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of biological activities, including anticancer, antiparasitic, antihistamine, and antidepressive effects.

Drug Discovery

Due to its modifiability, proper alkalinity, water solubility, and capacity for hydrogen bond formation, this compound is considered an important synthetic strategy in drug discovery . Its incorporation into new molecules can enhance their physicochemical properties and interaction with biological targets.

Crystallography Studies

The crystal structure of related tert-butyl piperazine derivatives has been determined, which helps in understanding the intermolecular interactions and packing patterns in the solid state . This information is crucial for designing compounds with desired physical and chemical properties.

Sigma-2 Receptor Ligands

Derivatives of tert-butyl piperazine are used in the design of sigma-2 receptor ligands, which are of interest in pharmacology for their potential therapeutic applications . The crystal structure analysis of these derivatives aids in the development of compounds with specific binding affinities.

Synthesis of Biologically Active Compounds

The tert-butyl piperidine framework is utilized in the synthesis of biologically active compounds, such as crizotinib, which is an important drug used in cancer treatment . The intermediate compounds formed during this synthesis are also of significant interest for their biological activities.

Novelty in Chemical Space

The unique structure of tert-butyl piperidine derivatives offers researchers new opportunities to explore chemical space. The inherent novelty of these structures allows for creativity in the design of new compounds with potential applications in various fields .

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a piperidine ring and a nitroanilino group suggests that it might interact with biological targets through hydrogen bonding or pi-stacking .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have potential as a pharmacological agent, but further studies are needed to determine its specific effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might be affected by storage conditions, as suggested by the recommendation to store similar compounds in a refrigerated, inert atmosphere .

properties

IUPAC Name |

tert-butyl 4-[(3-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)11-19-14-6-4-5-13(18)15(14)21(23)24/h4-6,12,19H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQQAVGCJJELLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)

![N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2994112.png)

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)

![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)